methyl 2-[(2E)-3-(4-methoxyphenyl)prop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
Methyl 2-[(2E)-3-(4-methoxyphenyl)prop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H21NO4S and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.11912932 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-[(2E)-3-(4-methoxyphenyl)prop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzothiophene core and functional groups that contribute to its biological activity. The IUPAC name of the compound is:
Molecular Formula and Weight
- Molecular Formula : C23H28N2O4S
- Molecular Weight : 424.497 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The following mechanisms have been identified:
- Antioxidant Activity : The compound has been shown to activate the NRF2 pathway, leading to the upregulation of antioxidant genes such as NQO1 and HO-1. This activation helps in mitigating oxidative stress within cells .
- Antitumor Effects : Research indicates that the compound exhibits significant antiproliferative activity against cancer cell lines. For instance, it has been reported to induce apoptosis in MCF-7 breast cancer cells with an IC50 value ranging from 23.2 to 49.9 μM .
- Cell Cycle Modulation : Flow cytometry studies demonstrate that treatment with this compound results in G2/M and S-phase cell cycle arrest, suggesting its potential as a chemotherapeutic agent .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Antitumor Activity
In a study evaluating the antitumor potential of various derivatives including this compound, it was found to effectively induce apoptosis in breast cancer cell lines. The study highlighted the compound's ability to disrupt cell cycle progression and enhance apoptotic markers .
Case Study 2: Antioxidant Mechanism
A detailed biochemical analysis revealed that the compound activates NRF2 by disrupting its interaction with KEAP1. This activation leads to increased expression of genes involved in antioxidant defense mechanisms, providing insights into its protective effects against oxidative damage .
Properties
IUPAC Name |
methyl 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-24-14-10-7-13(8-11-14)9-12-17(22)21-19-18(20(23)25-2)15-5-3-4-6-16(15)26-19/h7-12H,3-6H2,1-2H3,(H,21,22)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZLNANEPDSQNC-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.